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Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRas) is one of the most frequently
mutated oncogenes in human cancers, with the Gly12Cys (G12C) mutation being a prevalent
driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades,
KRas was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep
allosteric pockets. The development of covalent inhibitors that specifically target the mutant
cysteine at position 12 has marked a paradigm shift in KRas-targeted therapies. This
whitepaper details the discovery and preclinical development of CFL-120, a novel, potent, and
covalent inhibitor of KRasG12C. CFL-120 emerged from a covalent fragment screening
campaign and has demonstrated promising in vivo activity, highlighting its potential as a
starting point for further drug discovery programs.

Discovery of CFL-120

CFL-120 was identified through a covalent fragment screening of an electrophilic fragment
library against the KRasG12C protein. The screening process aimed to identify fragments that
could form a covalent bond with the reactive cysteine residue at position 12 of the mutated
KRas protein, thereby locking it in an inactive state. This fragment-based approach led to the
discovery of two promising inhibitor chemotypes, from which CFL-120 was further
characterized and optimized.
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Mechanism of Action

CFL-120 is an allele-specific covalent inhibitor that selectively targets the G12C mutant of the
KRas protein. The mechanism of action involves the formation of a covalent bond between an
electrophilic "warhead" on the CFL-120 molecule and the nucleophilic thiol group of the
cysteine residue at position 12 of KRasG12C. This irreversible binding traps the KRas protein
in its inactive, GDP-bound state, preventing its interaction with downstream effector proteins
and thereby inhibiting the pro-proliferative signaling pathways.

Signaling Pathway

The KRas protein is a key component of the MAPK/ERK and PI3K/AKT signaling pathways,
which are crucial for cell growth, proliferation, and survival. The G12C mutation leads to a
constitutively active KRas protein, resulting in uncontrolled cell division and tumorigenesis. By
covalently binding to and inactivating KRasG12C, CFL-120 effectively blocks these
downstream signaling cascades.
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Caption: KRasG12C signaling pathway and the inhibitory mechanism of CFL-120.
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Quantitative Data

The following tables summarize the key quantitative data for CFL-120 from preclinical studies.

Table 1: In Vitro Antiproliferative Activity of CFL-120[1]

Cell Line KRas Status IC50 (pM)
H1792 G12C Mutant 11.0
SW1573 G12C Mutant 23.6
MiaPaca2 G12C Mutant 13.7
H358 G12C Mutant 16.9
A549 G12C Mutant 44.4
Sw480 G12C Mutant 14.8
PANC-1 G12D Mutant 38.0
LCLC-103H Wild-Type 30.0
BxPC3 Wild-Type 13.1
HCA-7 Wild-Type 9.8
MRC-5 Wild-Type 47.9
HUVEC-TERT Wild-Type 24.4
CCD-986Sk Wild-Type 42.7

Table 2: In Vivo Efficacy of CFL-120 in Xenograft Models[1]
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. Tumor Type (KRas Dosage and
Animal Model o . Outcome
Status) Administration

Reduced tumor
5, 15 mg/kg (5
NOD/SCID female growth by 35.8%
_ H1792 (G12C mutant)  treatments), 30 mg/kg
mice ) compared to the
(3 treatments), i.p.
control group.

5, 15 mg/kg (5

NOD/SCID female LCLC-103H (Wild-
treatments), 30 mg/kg

mice Type
ype) (3 treatments), i.p.

Experimental Protocols

Detailed experimental protocols for the key experiments are provided below. These are based
on standard methodologies in the field and information derived from the primary literature.

Covalent Fragment Screening (Ellman's Free Thiol
Assay)

This assay is used to identify fragments that covalently bind to the cysteine residue of
KRasG12C by measuring the decrease in free thiol groups.

Protocol:

o Protein Preparation: Recombinant KRasG12C protein is purified and prepared in a suitable
buffer (e.g., 50 mM Tris-HCI, pH 7.5, 150 mM NacCl, 5 mM MgCI2, 1 mM TCEP).

e Compound Incubation: The protein is incubated with the electrophilic fragments from the
library at a specific concentration and for a defined period at room temperature. A DMSO
control is run in parallel.

o Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) is added to the protein-
fragment mixture. DTNB reacts with free thiol groups to produce a yellow-colored product
(TNB2-), which absorbs at 412 nm.

o Measurement: The absorbance at 412 nm is measured using a spectrophotometer.
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o Data Analysis: A decrease in absorbance in the presence of a fragment compared to the
DMSO control indicates covalent modification of the cysteine residue.

Cell Viability Assay

This assay determines the antiproliferative effect of CFL-120 on various cancer cell lines.
Protocol:

o Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and
allowed to adhere overnight.

e Compound Treatment: Cells are treated with serial dilutions of CFL-120 (or DMSO as a
vehicle control) for 72 hours.

 Viability Reagent: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well. This
reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP
present, which is indicative of the number of viable cells.

e Measurement: Luminescence is measured using a plate reader.

o Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by
50%, is calculated by fitting the data to a dose-response curve.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of CFL-120 in a living organism.
Protocol:

e Cell Implantation: Human lung cancer cells (e.g., H1792 for KRasG12C mutant and LCLC-
103H for KRas wild-type) are subcutaneously injected into the flank of immunocompromised
mice (e.g., NOD/SCID).

e Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm?).

o Treatment: Mice are randomized into treatment and control groups. The treatment group
receives intraperitoneal (i.p.) injections of CFL-120 at specified doses and schedules. The
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control group receives a vehicle control.

e Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
Tumor volume is calculated using the formula: (length x width2)/2.

o Endpoint: The study is terminated when tumors in the control group reach a predetermined
size or at a specified time point.

o Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the
mean tumor volume between the treated and control groups.

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and preclinical
evaluation of a covalent inhibitor like CFL-120.
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Caption: General experimental workflow for the discovery and development of CFL-120.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b101681?utm_src=pdf-body-img
https://www.benchchem.com/product/b101681?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

CFL-120 is a promising novel covalent inhibitor of KRasG12C discovered through a fragment-
based screening approach. Preclinical data demonstrate its ability to inhibit the proliferation of
KRasG12C mutant cancer cells and reduce tumor growth in vivo. The detailed experimental
protocols and quantitative data presented in this whitepaper provide a comprehensive overview
of the discovery and early development of CFL-120, offering valuable insights for researchers
and professionals in the field of oncology drug discovery. Further optimization of this
chemotype holds the potential for the development of a clinically effective therapy for
KRasG12C-driven cancers.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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